molecular formula C8H4ClF3O B150238 2-(Trifluoromethyl)benzoyl chloride CAS No. 312-94-7

2-(Trifluoromethyl)benzoyl chloride

Cat. No.: B150238
CAS No.: 312-94-7
M. Wt: 208.56 g/mol
InChI Key: MXIUWSYTQJLIKE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Trifluoromethyl)benzoyl chloride typically involves the reaction of 2-trifluoromethylbenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for several hours . The crude product is then purified by distillation under reduced pressure to obtain the final product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Properties

IUPAC Name

2-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIUWSYTQJLIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185130
Record name alpha,alpha,alpha-Trifluoro-o-toluoyl chloride
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Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-94-7
Record name 2-(Trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312-94-7
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Record name 2-(Trifluoromethyl)benzoyl chloride
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Record name 312-94-7
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Record name alpha,alpha,alpha-Trifluoro-o-toluoyl chloride
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Record name α,α,α-trifluoro-o-toluoyl chloride
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Record name 2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

A solution of 2.0 g of o-trifluoromethylbenzoic acid in 21 ml of thionyl chloride is heated at reflux for 1 hour. The volatiles are evaporated in vacuo to give a residue which is concentrated from toluene three times and dried under vacuum to give 2.1 g of the desired product as a residue.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Under ideal stoichiometic conditions three moles of trifluoromethylbenzoyl fluoride are contacted with one mole of trichloromethylbenzoyl chloride or tribromomethylbenzoyl bromide in the presence of a halogen transfer catalyst to yield four moles of trifluoromethylbenzoyl chloride or bromide. It will be understood however, that greater or less than stoichiometric amounts of the reactants can be employed. Thus, in accordance with the process of this invention substituted or unsubstituted trichloromethylbenzoyl chloride or tribromomethylbenzoyl bromide may be reacted with corresponding substituted or unsubstituted trifluoromethylbenzoyl fluorides, in the presence of a halogen transfer catalyst to produce the corresponding substituted or unsubstituted trifluoromethylbenzoyl chloride or bromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Name
tribromomethylbenzoyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(Trifluoromethyl)benzoyl chloride in the synthesis of Taladegib?

A: this compound serves as a key reagent in the acylation step of Taladegib synthesis. [, ] This reaction introduces a 4-fluoro-2-(trifluoromethyl)benzoyl group onto the nitrogen atom of the piperidine ring, contributing to the final structure of Taladegib.

Q2: What are the advantages of the novel synthetic route for Taladegib described in the research papers?

A: The research papers highlight two major advantages of the novel synthesis route: [, ]

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